molecular formula C9H9F3N2O B2868738 N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 158063-01-5

N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2868738
CAS No.: 158063-01-5
M. Wt: 218.179
InChI Key: WUQXOBNANUDIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the protection of crops from pests and also has applications in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives is an important research topic due to their unique physicochemical properties and biological activities . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .

Scientific Research Applications

Material Science Applications

Polymer Synthesis : A study by Liu et al. (2013) highlighted the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit remarkable properties such as high thermal stability, excellent solubility in organic solvents, and potential applications in the microelectronics industry due to their low dielectric constants and high transparency in the ultraviolet-visible spectrum (Liu et al., 2013).

Synthetic Chemistry Applications

Carboxamide Synthesis : Shiina et al. (2000) described a method for synthesizing carboxamides from free carboxylic acids and amines using O,O'-Di(2-pyridyl) thiocarbonate as a coupling reagent. This process facilitates the preparation of carboxamides in high yields, demonstrating the versatility and efficiency of N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide in synthetic organic chemistry applications (Shiina et al., 2000).

Pharmacological Research

Antituberculosis Activity : Wu et al. (2016) designed and synthesized a series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, showing significant antitubercular activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. These findings indicate the potential of this compound derivatives as new antituberculosis agents, marking a promising direction for further pharmaceutical development (Wu et al., 2016).

Properties

IUPAC Name

N,N-dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-14(2)8(15)6-5-13-4-3-7(6)9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQXOBNANUDIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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